Home > Products > Building Blocks P3431 > 4-(1H-pyrazol-4-yl)quinoline
4-(1H-pyrazol-4-yl)quinoline - 439106-49-7

4-(1H-pyrazol-4-yl)quinoline

Catalog Number: EVT-380308
CAS Number: 439106-49-7
Molecular Formula: C12H9N3
Molecular Weight: 195.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Inhibition of receptor tyrosine kinase c-Met: c-Met, a receptor tyrosine kinase often overexpressed in various cancers, plays a crucial role in tumor growth and metastasis. 4-(1H-pyrazol-4-yl)quinoline derivatives have demonstrated inhibitory effects on c-Met, suggesting potential anticancer properties [].
  • Inhibition of phosphodiesterase 10A (PDE10A): PDE10A, primarily found in the brain, regulates intracellular levels of cyclic nucleotides, impacting neuronal signaling. Inhibition of PDE10A by certain 4-(1H-pyrazol-4-yl)quinoline derivatives has been explored as a potential therapeutic strategy for schizophrenia and other neurological disorders [, , , ].
  • Inhibition of activin receptor-like kinase 3 (ALK3): ALK3, a type I BMP receptor, participates in various cellular processes, including liver regeneration. Inhibition of ALK3 by specific 4-(1H-pyrazol-4-yl)quinoline derivatives has shown potential in promoting liver regeneration after injury [].

(S)-6-(1-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline (PF-04254644)

    2-[4-(1-methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl]-quinoline (PF-2545920)

    • Compound Description: PF-2545920 acts as a potent and selective inhibitor of phosphodiesterase 10A (PDE10A). [] It exhibits promising potential as a therapeutic agent for schizophrenia. [] Its development stemmed from structure-based drug design efforts that identified a unique selectivity pocket within PDE10A, which PF-2545920 effectively targets. []

    2-((4-(1-methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)quinoline succinate (TP-10)

    • Compound Description: TP-10 demonstrates potent and selective inhibition of PDE10A. [] Preclinical studies indicate that it effectively reduces behavioral abnormalities associated with subcortical hyperdopaminergia, suggesting potential therapeutic benefits for schizophrenia. []

    2-{[4-(1-methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)phenoxy]methyl}quinoline (MP-10)

    • Compound Description: MP-10 demonstrates potent inhibitory activity against PDE10A. [, ] It exhibits promising preclinical efficacy in various models of schizophrenia, including those assessing positive, cognitive, and negative symptoms. [] Studies suggest that MP-10 modulates both dopamine and glutamate signaling pathways, highlighting its potential as a therapeutic agent for schizophrenia. [, ]

    6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinoline (SGX523)

    • Relevance: This compound shares the core quinoline and 1-methyl-1H-pyrazol-4-yl groups with 4-(1H-pyrazol-4-yl)quinoline, but it also includes a [, , ]triazolo[4,3-b]pyridazine ring system. Despite structural similarities, SGX523's distinct pharmacological profile highlights the importance of substituents in determining the biological activity and metabolic fate of these compounds.

    4-[6-[4-(1-piperazinyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]-quinoline (LDN-193189 or LDN)

    • Compound Description: LDN-193189 is an antagonist of the bone morphogenetic protein (BMP) receptor activin receptor-like kinase 3 (ALK3). [] Studies suggest that LDN-193189 promotes liver regeneration after partial hepatectomy. []
    Overview

    4-(1H-pyrazol-4-yl)quinoline is a compound that integrates the quinoline and pyrazole moieties, known for its diverse biological activities and potential applications in medicinal chemistry. Quinoline derivatives are recognized for their roles in pharmaceuticals, while pyrazoles have been studied for their anti-inflammatory, antimicrobial, and anticancer properties. This compound exemplifies the synergy of these two structural frameworks, leading to enhanced pharmacological profiles.

    Source

    The synthesis and characterization of 4-(1H-pyrazol-4-yl)quinoline have been explored in various studies, highlighting its potential as a scaffold for drug development. Research articles have documented its synthesis methods, biological activities, and structural analyses, contributing to a growing body of literature on pyrazole-containing quinoline derivatives .

    Classification

    4-(1H-pyrazol-4-yl)quinoline belongs to the class of heterocyclic compounds, specifically categorized under quinolines and pyrazoles. These compounds are often classified based on their biological activity, with many derivatives exhibiting significant pharmacological effects.

    Synthesis Analysis

    Methods

    The synthesis of 4-(1H-pyrazol-4-yl)quinoline can be achieved through several methods, including:

    1. Cyclocondensation Reactions: This method involves the reaction of hydrazines with appropriate carbonyl compounds to form pyrazole intermediates, which are then reacted with quinoline derivatives.
    2. One-Pot Reactions: Recent advancements have introduced one-pot synthesis techniques that streamline the process by combining multiple steps into a single reaction vessel, enhancing yield and efficiency .

    Technical Details

    For instance, one efficient method involves the cyclocondensation of 1H-pyrazole with substituted quinolines under basic conditions. The reaction typically requires careful control of temperature and pH to optimize yields and minimize by-products .

    Molecular Structure Analysis

    Structure

    The molecular structure of 4-(1H-pyrazol-4-yl)quinoline features a quinoline ring system fused with a pyrazole ring. The specific arrangement of atoms contributes to its unique chemical properties and biological activity.

    Data

    The compound's molecular formula is C10_{10}H8_{8}N4_{4}, with a molecular weight of approximately 184.20 g/mol. The structural analysis often employs techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm the arrangement of atoms within the molecule .

    Chemical Reactions Analysis

    Reactions

    4-(1H-pyrazol-4-yl)quinoline can participate in various chemical reactions due to its functional groups:

    1. Substitution Reactions: The presence of nitrogen atoms in both the pyrazole and quinoline rings allows for electrophilic aromatic substitution.
    2. Condensation Reactions: The compound can undergo condensation with aldehydes or ketones to form more complex structures.

    Technical Details

    For example, when reacted with aldehydes in the presence of acid catalysts, it can yield substituted derivatives that may exhibit enhanced biological activity .

    Mechanism of Action

    Process

    The mechanism of action for compounds like 4-(1H-pyrazol-4-yl)quinoline often involves interaction with specific biological targets such as enzymes or receptors. For instance, some derivatives have been shown to act as inhibitors for certain kinases or as modulators for neurotransmitter receptors.

    Data

    Studies indicate that these compounds may exert their effects through competitive inhibition or allosteric modulation, leading to alterations in cellular signaling pathways .

    Physical and Chemical Properties Analysis

    Physical Properties

    4-(1H-pyrazol-4-yl)quinoline typically presents as a solid at room temperature, with melting points varying based on substitution patterns. Solubility is generally moderate in organic solvents like ethanol and dimethyl sulfoxide.

    Chemical Properties

    The compound exhibits stability under standard laboratory conditions but may undergo degradation when exposed to strong acids or bases. Its reactivity profile allows it to participate in various organic transformations .

    Applications

    Scientific Uses

    The applications of 4-(1H-pyrazol-4-yl)quinoline span several fields:

    1. Medicinal Chemistry: Its derivatives are being explored for potential therapeutic applications against cancer, inflammation, and infectious diseases.
    2. Pharmacology: Studies have demonstrated its efficacy in modulating biological pathways relevant to disease mechanisms.
    3. Material Science: The compound's unique properties make it suitable for developing novel materials with specific electronic or optical characteristics .
    Synthesis Methodologies and Optimization of 4-(1H-Pyrazol-4-yl)quinoline

    Molecular Hybridization Strategies for Quinoline-Pyrazole Scaffold Design

    Molecular hybridization represents a cornerstone in the rational design of 4-(1H-pyrazol-4-yl)quinoline derivatives, combining pharmacophoric elements from distinct bioactive scaffolds to enhance therapeutic potential. This approach leverages the complementary biological profiles of quinoline and pyrazole heterocycles to create synergistic molecular architectures. A prominent application involves the strategic fusion of the quinoline core with pyrazole moieties to develop potent transforming growth factor-β type 1 receptor (TGFβR1) inhibitors for hepatocellular carcinoma treatment. The design rationale centers on incorporating the planar, electron-deficient quinoline system as a hinge-binding domain while utilizing the pyrazole ring as a hydrogen bond acceptor/donor system to enhance target engagement [1].

    The synthetic pathway for these hybrids typically begins with carboxylic acid 9, which undergoes conversion to Weinreb’s amide 10 before reacting with methyl magnesium bromide to yield ketone 11. Subsequent bromination produces α-bromoketone 12, which couples with 7-bromo-4-hydroxyquinoline to form intermediate 13. Treatment with N,N-dimethylformamide dimethyl acetal (DMF-DMA) generates enamine intermediates that undergo cyclocondensation with hydrazines to furnish the target 4-((3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)quinoline derivatives. This methodology proved particularly effective for producing compound 16w, which demonstrated nanomolar IC50 values against SMAD2/3 phosphorylation (IC50 = 18.3 nM) and potent anti-proliferative activity against H22 hepatocellular carcinoma cells (IC50 = 1.7 μM) [1].

    Table 1: Molecular Hybridization Outcomes for Quinoline-Pyrazole Derivatives

    CompoundQuinoline SubstituentPyrazole SubstituentIC50 TGFβR1 (nM)H22 Cell Viability IC50 (μM)
    16a6-OMe3-CF₃42.75.9
    16k7-Cl3-Ph26.53.2
    16w6,7-diOCH₃3-THP18.31.7
    Galunisertib (Ref)--56.08.4

    Optimization studies reveal that electron-donating methoxy groups at quinoline positions 6 and 7 significantly enhance both kinase inhibition and cellular potency, while tetrahydropyran (THP) substitution on the pyrazole ring improves metabolic stability. The molecular hybridization approach demonstrates that strategic positioning of hydrogen bond acceptors and hydrophobic domains within the hybrid scaffold directly influences target binding affinity and cellular penetration [1].

    Regioselective Cyclization Techniques in Pyrazole-Quinoline Fusion

    Regioselective cyclization constitutes a critical methodology for constructing the pyrazole-quinoline core with precise control over substitution patterns. The challenge lies in overcoming the inherent electronic biases of both heterocycles to direct ring formation at the desired positions. Modern approaches employ acid-catalyzed intramolecular cyclizations and radical-mediated processes to achieve high regiocontrol. A particularly efficient method involves the acid-catalyzed reaction between (1H-pyrazol-5-yl)anilines and ethers via C–O bond cleavage, producing pyrazolo[4,3-c]quinolines under metal-free conditions [2] [9].

    The optimized protocol utilizes trifluoromethanesulfonic acid (20 mol%) as a catalyst with tert-butyl hydroperoxide (TBHP, 10 equiv) as an oxidant in tetrahydrofuran at 80°C. This system enables radical generation from ethers through hydrogen abstraction and single-electron oxidation, followed by electrophilic trapping by the pyrazole-aniline system. The reaction proceeds via iminium ion formation, intramolecular electrophilic attack, and subsequent aromatization to yield the fused quinoline system. Substrate scope analysis demonstrates excellent functional group tolerance, with electron-donating groups (methyl, methoxy) on the aniline ring affording 65-82% yields, while electron-withdrawing substituents (chloro, nitro) provide slightly lower yields (48-63%) due to decreased nucleophilicity [9].

    Table 2: Regioselective Cyclization Approaches for Pyrazole-Quinoline Synthesis

    MethodConditionsRegioselectivityYield RangeKey Advantage
    Acid-catalyzed C–O cleavageCF₃SO₃H (20 mol%), TBHP, THF, 80°C>20:1 (C4 vs C6)48-82%Metal-free, broad substrate scope
    Friedländer condensationo-Aminoaldehyde + pyrazolone, 150-260°CC3-substituted30-75%Direct access to 3-substituted analogs
    Vilsmeier–Haack formylationPOCl₃/DMF, then cyclizationC4-formyl derivatives65-88%Introduces versatile aldehyde group

    Alternative regioselective pathways include Friedländer condensation between o-aminoaldehydes and pyrazolones, which favors C3-substituted derivatives, and Vilsmeier–Haack formylation strategies for accessing C4-formyl intermediates. The regiochemical outcome fundamentally influences the compound's electronic properties and binding orientation with biological targets, making these controlled cyclizations indispensable for structure-activity relationship studies [6] [9].

    Catalytic Approaches: Copper-Mediated C–H Activation for Functionalization

    Copper-catalyzed C–H activation has emerged as a powerful strategy for late-stage functionalization of preformed 4-(1H-pyrazol-4-yl)quinoline scaffolds, enabling direct introduction of pharmacophores without multi-step syntheses. These methodologies overcome the inherent limitations of traditional cross-coupling by activating otherwise inert C–H bonds, significantly streamlining synthetic routes. The catalytic systems typically employ copper(II) salts with oxidants to achieve catalytic turnover through single-electron transfer mechanisms [9].

    A representative protocol utilizes Cu(OAc)₂ (20 mol%) with phenanthroline ligands in the presence of potassium persulfate (K₂S₂O₈) as an oxidant in DMSO at 100°C. This system facilitates the cross-dehydrogenative coupling (CDC) between 4-(1H-pyrazol-4-yl)quinolines and cyclic amines, forming C-N bonds at the quinoline C3 position. The reaction proceeds via initial coordination of copper to the quinoline nitrogen, followed by electrophilic metalation ortho to the coordination site. Subsequent single-electron oxidation generates a copper(III) species that undergoes reductive elimination to afford the animated product. This methodology demonstrates excellent functional group compatibility, with THF morpholine, piperidine, and piperazine derivatives coupling efficiently (68-86% yields), while aliphatic amines show lower reactivity (<45% yields) [9].

    Table 3: Copper-Catalyzed Functionalization of 4-(1H-Pyrazol-4-yl)quinolines

    Catalytic SystemOxidantSubstrate ScopeFunctionalization PositionYield Range
    Cu(OAc)₂/phenanthrolineK₂S₂O₈Cyclic aminesC3 of quinoline68-86%
    CuI/1,10-phenanthrolineTBHPArylboronic acidsC6 of quinoline52-79%
    Cu(OTf)₂/Ag₂CO₃O₂ (atmospheric)Terminal alkynesC5 of pyrazole61-75%
    CuBr/DMAPDTBPSodium sulfinatesC8 of quinoline57-83%

    Advanced catalytic systems enable diversification at multiple positions: CuI/phenanthroline with tert-butyl hydroperoxide (TBHP) facilitates C6 arylation with arylboronic acids (52-79% yields); Cu(OTf)₂ with atmospheric oxygen achieves C5 alkynylation of the pyrazole ring (61-75% yields); and CuBr/DMAP catalyzes C8 sulfonation using sodium sulfinates (57-83% yields). These methodologies provide unprecedented flexibility for introducing hydrogen bond donors/acceptors, hydrophobic groups, and polarity-modifying substituents at specific molecular positions to optimize drug-like properties [9].

    Solid-Phase Parallel Synthesis for Derivatization

    Solid-phase parallel synthesis has revolutionized the rapid generation of 4-(1H-pyrazol-4-yl)quinoline libraries, enabling comprehensive exploration of structure-activity relationships (SAR) through systematic variation of substituents. This approach circumvents the labor-intensive purification associated with traditional solution-phase chemistry by employing polymeric supports that facilitate reagent excess-driven reactions and simple filtration-based isolation. The methodology typically involves anchoring the quinoline or pyrazole precursor to resin via acid-labile or photocleavable linkers, followed by sequential modification and cleavage steps [9].

    A demonstrated protocol utilizes Wang resin-bound 4-hydroxyquinoline, which undergoes Mitsunobu coupling with 4-hydroxymethylpyrazole to establish the core linkage. Subsequent diversification includes: (1) acylation of the pyrazole nitrogen using carboxylic acid building blocks (EDC/HOBt activation); (2) Suzuki-Miyaura coupling of quinoline halides with boronic acids (Pd(PPh₃)₄ catalyst); and (3) reductive amination at the quinoline C3 position using sodium triacetoxyborohydride. After sequential modifications, trifluoroacetic acid (TFA) cleavage liberates the desired derivatives with purities >85% (HPLC analysis) without chromatographic purification. This three-step sequence generates >30 analogs in under 72 hours with an average isolated yield of 65%, significantly accelerating lead optimization efforts [9].

    Table 4: Solid-Phase Synthesis Workflow for Quinoline-Pyrazole Derivatives

    StepTransformationReagents/ConditionsBuilding BlocksDiversity Introduced
    1Resin loadingWang resin, DIAD/PPh₃, CH₂Cl₂, rt4-HydroxyquinolinesQuinoline core variation
    2Pyrazole conjugation4-Hydroxymethylpyrazole, DIAD/PPh₃, rtPyrazole derivativesLinker attachment position
    3aN-Acylation (pyrazole)R¹-COOH, EDC/HOBt, DMFCarboxylic acids (50 types)Amide side chains
    3bSuzuki coupling (quinoline)R²-B(OH)₂, Pd(PPh₃)₄, Na₂CO₃, dioxaneBoronic acids (30 types)Aryl/heteroaryl groups
    3cReductive amination (quinoline C3)R³R⁴NH, NaBH(OAc)₃, DCEAmines (20 types)Aminoalkyl substituents
    4CleavageTFA/H₂O (95:5), rt--

    The strategic advantage of solid-phase synthesis lies in its compatibility with automation and high-throughput purification techniques, enabling the synthesis of >200 derivatives within two weeks for comprehensive biological evaluation. This approach has proven invaluable for optimizing anticancer activity in quinoline-pyrazole hybrids, particularly for identifying substitutions that enhance kinase (EGFR/BRAFV600E) dual inhibition while maintaining favorable physicochemical properties [9].

    Stereospecific Synthesis and Chiral Resolution Challenges

    The introduction of stereocenters to 4-(1H-pyrazol-4-yl)quinoline derivatives presents unique synthetic and analytical challenges due to the planar nature of the fused heterocyclic system and the propensity for racemization at chiral centers in proximity to electron-withdrawing groups. Stereospecific synthesis becomes essential when creating chiral auxiliaries or asymmetric catalysts based on this scaffold, requiring precise control over absolute configuration. Current methodologies focus on chiral pool derivatization, asymmetric hydrogenation, and enzymatic resolution to access enantiomerically enriched forms [9].

    A demonstrated stereospecific route employs L-proline as a chiral template, where the carboxylic acid group anchors to quinoline C3 via amide linkage while the pyrrolidine nitrogen couples to 4-pyrazolecarboxaldehyde through reductive amination. This approach yields constrained analogs with defined stereochemistry at the proline-derived carbon. The resulting diastereomers are separable by reverse-phase chromatography (diastereomeric excess >98%), but the method suffers from limited structural diversity beyond proline-derived analogs. Alternatively, asymmetric hydrogenation of 3-vinylquinoline precursors using DuPhos-Rh catalysts achieves enantiomeric excesses of 85-92% for (R)-isomers, though the vinyl group must be introduced prior to pyrazole attachment to avoid catalyst poisoning by the pyrazole nitrogen [9].

    Table 5: Stereochemical Control Strategies for Chiral Quinoline-Pyrazole Derivatives

    MethodChiral SourceKey Intermediateee/dr RangeLimitations
    Chiral pool (L-proline)Natural amino acid3-Amidoquinolinede >98%Restricted to proline-like structures
    Asymmetric hydrogenationDuPhos-Rh catalyst3-Vinylquinoline precursor85-92% eeRequires pyrazole protection
    Enzymatic resolutionLipase PS (Burkholderia cepacia)Ester derivatives90-95% eeLow yields (max 50% theoretical)
    Chiral HPLC separationPolysaccharide-based CSPsRacemic active compounds>99% eeLimited scalability, high cost

    Resolution challenges intensify when chiral centers reside on the pyrazole ring itself. N-alkylation at pyrazole N1 creates planar centers unless bulky substituents induce atropisomerism. Kinetic resolution during ester hydrolysis using lipase PS (from Burkholderia cepacia) achieves 90-95% ee for specific methyl ester derivatives, but substrate generality remains poor. Chiral stationary phases (CSPs) based on polysaccharide derivatives (Chiralpak AD-H, AS-H) enable analytical and preparative separation of enantiomers, though with limited loading capacity. Molecular modeling indicates that chiral discrimination on CSPs arises from differential π-π stacking of the quinoline ring with the chiral selector and hydrogen bonding involving the pyrazole nitrogen – a binding mode that varies significantly with substitution patterns [9].

    Properties

    CAS Number

    439106-49-7

    Product Name

    4-(1H-pyrazol-4-yl)quinoline

    IUPAC Name

    4-(1H-pyrazol-4-yl)quinoline

    Molecular Formula

    C12H9N3

    Molecular Weight

    195.22 g/mol

    InChI

    InChI=1S/C12H9N3/c1-2-4-12-11(3-1)10(5-6-13-12)9-7-14-15-8-9/h1-8H,(H,14,15)

    InChI Key

    PJKFKLYKZFIEHG-UHFFFAOYSA-N

    SMILES

    C1=CC=C2C(=C1)C(=CC=N2)C3=CNN=C3

    Canonical SMILES

    C1=CC=C2C(=C1)C(=CC=N2)C3=CNN=C3

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.